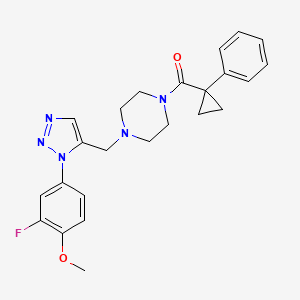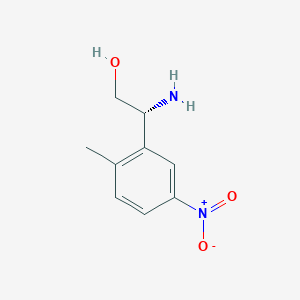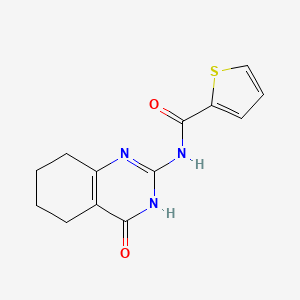
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide” is a chemical compound with the CAS Number: 865659-26-3 . It has a molecular weight of 224.29 .
Molecular Structure Analysis
The compound contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
The compound has a molecular formula of C9H12N4OS . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide and its derivatives have been explored for anticonvulsant activity. For instance, a study by Bunyatyan et al. (2020) synthesized a series of related compounds and tested them in a pentylenetetrazole-induced seizure model in mice, finding weak to moderate anticonvulsant effects (Bunyatyan et al., 2020).
Antiviral Activities
These compounds have been evaluated for antiviral properties. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and tested them against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, finding significant antiviral activities (Selvam et al., 2007).
Antitumor Agents
Research has also focused on the potential use of these compounds as antitumor agents. Bavetsias et al. (2002) investigated water-soluble analogues of quinazolin-4-one-based antitumor agents, finding some compounds with increased cytotoxicity and solubility, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).
Reactivity for Anticancer Applications
Abdel-Rahman (2006) reported on the reactivity of related compounds towards electrophilic and nucleophilic reagents, with some prepared compounds showing selective anticancer activity (Abdel-Rahman, 2006).
Electrochemical Studies
Beitollahi et al. (2008) explored the use of a modified carbon nanotube paste electrode of related compounds for the electro-oxidation of epinephrine and norepinephrine, demonstrating potential applications in analytical chemistry (Beitollahi et al., 2008).
Selective HDAC6 Inhibitors for Alzheimer's Disease
Yu et al. (2013) designed and synthesized quinazolin-4-one derivatives as selective HDAC6 inhibitors, showing promise in treating Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities in neuronal cells (Yu et al., 2013).
Antibacterial and Antifungal Activities
Mohamed et al. (2010) synthesized novel derivatives and evaluated them for antibacterial and antifungal activities, finding potent in vitro activities against various pathogens (Mohamed et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGJGNLLYLCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
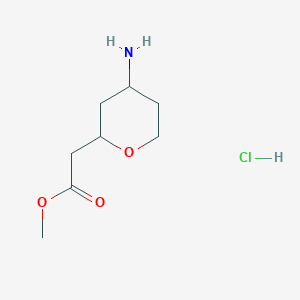
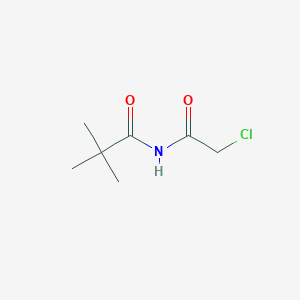
![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)
![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)


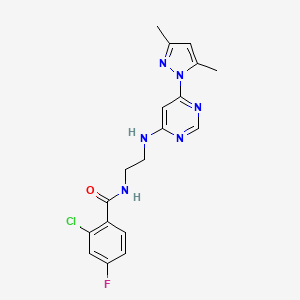

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)
